molecular formula C14H13ClN2O2 B8234692 2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide

2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide

Cat. No.: B8234692
M. Wt: 276.72 g/mol
InChI Key: NQIPIWMEZQFAFZ-UHFFFAOYSA-N
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Description

2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide is an organic compound that features a benzyloxy group attached to an acetamide moiety, which is further substituted with a 2-chloro-3-pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyloxy ester. This intermediate is then reacted with acetamide under suitable conditions to yield the final product. Common reagents used in these reactions include thionyl chloride for the formation of the ester and acetic anhydride for the amidation step .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde or benzoic acid derivatives, while nucleophilic substitution of the chloro group could yield various substituted pyridines .

Scientific Research Applications

2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-N-(2-chloro-4-pyridyl)acetamide
  • 2-Benzyloxy-N-(2-chloro-5-pyridyl)acetamide
  • 2-Benzyloxy-N-(2-chloro-6-pyridyl)acetamide

Uniqueness

The uniqueness of 2-Benzyloxy-N-(2-chloro-3-pyridyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-14-12(7-4-8-16-14)17-13(18)10-19-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIPIWMEZQFAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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